Privileged Scaffold for ATP-Competitive Kinase Inhibition: PI3K Isoform Selectivity Profile
The unsubstituted 1H-imidazo[4,5-c]quinoline core serves as the essential privileged scaffold for ATP-competitive kinase inhibition. Starting from this parent structure, compound 41 was developed as a potent PDK1 inhibitor with an IC50 of 34 nM and also inhibits class I PI3K isoforms (p110α IC50 = 64 nM) [1]. Further structural optimization, including introduction of a methyl group at the 2-position of the imidazole ring, resulted in a 1.5-fold improvement in antiproliferative EC50 in U87MG glioblastoma cells [1]. This demonstrates that the unsubstituted core provides the fundamental molecular architecture required for high-affinity kinase binding, with substituents enabling fine-tuning of selectivity and potency.
| Evidence Dimension | PDK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 34 nM (compound 41, derived from unsubstituted scaffold) |
| Comparator Or Baseline | Modified scaffold with 2-methyl substituent: IC50 = 102 nM (3-fold increase) |
| Quantified Difference | 3-fold increase in IC50 (reduced potency) with 2-methyl substitution |
| Conditions | In vitro PDK1 kinase assay |
Why This Matters
This data quantifies how modifications to the core scaffold alter kinase inhibitory activity, establishing the unsubstituted parent as the essential starting point for structure-based drug design and as a critical reference standard for evaluating substitution effects.
- [1] Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 17(23), 6464-6469. View Source
